molecular formula C18H22ClF2N5O4S B10941350 N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B10941350
M. Wt: 477.9 g/mol
InChI Key: LSEDNNOIRKCADZ-UHFFFAOYSA-N
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Description

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique combination of functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile with 2,6-difluorobenzoyl isocyanate in the presence of a solvent such as 1,2-dichloroethane . The reaction mixture is heated and refluxed at 80°C to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and selectivity are essential for understanding its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22ClF2N5O4S

Molecular Weight

477.9 g/mol

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C18H22ClF2N5O4S/c1-12-16(10-22-24(12)2)31(28,29)26-7-5-25(6-8-26)11-17(27)23-13-3-4-15(14(19)9-13)30-18(20)21/h3-4,9-10,18H,5-8,11H2,1-2H3,(H,23,27)

InChI Key

LSEDNNOIRKCADZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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